molecular formula C21H27N3O3 B4940560 [(3S,4S)-3-[(5-ethylpyridin-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone

[(3S,4S)-3-[(5-ethylpyridin-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone

Cat. No.: B4940560
M. Wt: 369.5 g/mol
InChI Key: KJBZVGVDXKPEBC-PMACEKPBSA-N
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Description

[(3S,4S)-3-[(5-ethylpyridin-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyridine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-3-[(5-ethylpyridin-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Pyridine Ring: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the intermediate compound.

    Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the methoxyphenyl group is attached to the core structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-3-[(5-ethylpyridin-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as THF (Tetrahydrofuran) or ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

[(3S,4S)-3-[(5-ethylpyridin-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals due to its potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of [(3S,4S)-3-[(5-ethylpyridin-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3S,4S)-3-[(5-ethylpyridin-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

[(3S,4S)-3-[(5-ethylpyridin-2-yl)methyl-methylamino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-4-15-5-8-17(22-11-15)12-23(2)19-13-24(14-20(19)25)21(26)16-6-9-18(27-3)10-7-16/h5-11,19-20,25H,4,12-14H2,1-3H3/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBZVGVDXKPEBC-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CN(C)C2CN(CC2O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(C=C1)CN(C)[C@H]2CN(C[C@@H]2O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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